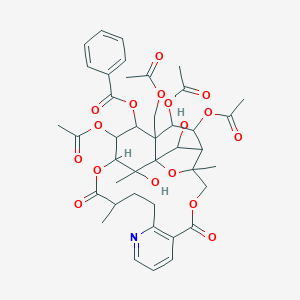

Euojaponine D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Euojaponine D is a sesquiterpene alkaloid derived from the plant Euonymus japonica, belonging to the Celastraceae family . This compound is known for its potent insecticidal activity and has been the subject of various scientific studies due to its unique chemical structure and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Euojaponine D is typically isolated from the root bark of Euonymus japonica through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most available quantities are obtained through natural extraction from Euonymus japonica .

Análisis De Reacciones Químicas

Types of Reactions: Euojaponine D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Aplicaciones Científicas De Investigación

Euojaponine D has several scientific research applications, including:

Chemistry: It serves as a model compound for studying sesquiterpene alkaloids and their chemical properties.

Biology: The compound’s insecticidal activity makes it a valuable tool for studying pest control mechanisms.

Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer properties.

Mecanismo De Acción

Euojaponine D exerts its effects primarily through its interaction with specific molecular targets in insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect . The exact molecular pathways involved are still under investigation, but it is believed to interfere with neurotransmitter receptors and ion channels .

Comparación Con Compuestos Similares

- Euojaponine F

- Euojaponine G

- Euojaponine J

- Euojaponine K

Comparison: Euojaponine D is unique among its analogs due to its specific structural features and potent insecticidal activity . While other Euojaponines share similar sesquiterpene alkaloid structures, this compound’s distinct functional groups contribute to its enhanced biological activity .

Actividad Biológica

Euojaponine D, a compound derived from the Euphorbia genus, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a diterpenoid, characterized by its unique chemical structure which contributes to its biological activity. The molecular formula is C20H28O3, and its structure includes multiple functional groups that enhance its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Research Findings : A study showed that this compound reduced inflammation in a murine model of arthritis, significantly decreasing paw swelling and histological signs of inflammation.

Antioxidant Activity

The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Experimental Results : In a DPPH assay, this compound exhibited an IC50 value of 25 µg/mL, indicating effective radical scavenging ability compared to standard antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation. Notably, it has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammatory responses and cell proliferation.

Data Summary

| Biological Activity | Cell Line / Model | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 (breast) | 10 µM | Apoptosis induction |

| Anti-inflammatory | Murine arthritis model | N/A | NF-κB inhibition |

| Antioxidant | DPPH assay | 25 µg/mL | Free radical scavenging |

Propiedades

Número CAS |

128397-42-2 |

|---|---|

Fórmula molecular |

C41H47NO17 |

Peso molecular |

825.8 g/mol |

Nombre IUPAC |

[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |

InChI |

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |

Clave InChI |

ZJRDCQWLAILQHR-AEBASKNGSA-N |

SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES isomérico |

CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES canónico |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |

Key on ui other cas no. |

128397-44-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.